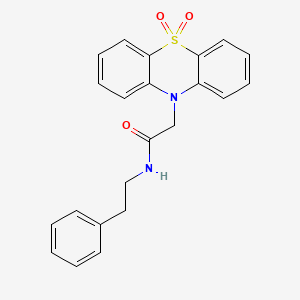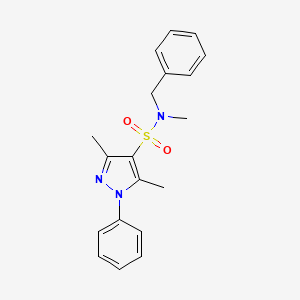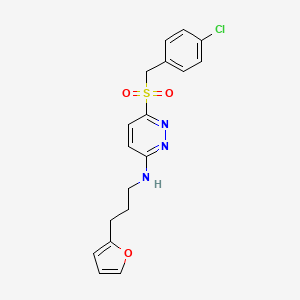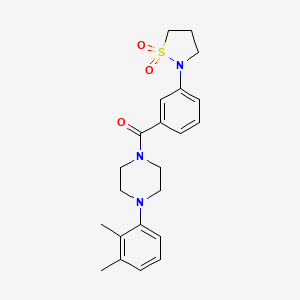
2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a dioxido group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Oxidation: The phenothiazine core is then oxidized to introduce the dioxido group.
Acetamide Formation: The final step involves the reaction of the oxidized phenothiazine with 2-phenylethylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions can reverse the oxidation state of the dioxido group.
Substitution: The phenothiazine core allows for various substitution reactions, which can modify the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Further oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Substitution Products: Derivatives with substituted groups on the phenothiazine core.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Receptors, enzymes, and ion channels.
Pathways Involved: Signal transduction pathways, neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic effects.
Uniqueness
2-(5,5-dioxido-10H-phenothiazin-10-yl)-N-(2-phenylethyl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazines.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(5,5-dioxophenothiazin-10-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H20N2O3S/c25-22(23-15-14-17-8-2-1-3-9-17)16-24-18-10-4-6-12-20(18)28(26,27)21-13-7-5-11-19(21)24/h1-13H,14-16H2,(H,23,25) |
InChI Key |
GLOKRQSJQSYUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide](/img/structure/B11266935.png)
![4-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11266942.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11266946.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11266965.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266969.png)
![2-((2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11266977.png)

![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11266983.png)
![Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B11266987.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11266990.png)
![9-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266992.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11266996.png)
